N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidin-1-yl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluorophenyl amine in the presence of a piperidin-1-yl group. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, including its use as an inhibitor of certain enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it generally involves the interaction of the compound with the active site of the target, leading to modulation of its activity.
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide
N-(3,4-Difluorophenyl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness: N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its difluorophenyl group and piperidin-1-yl substitution make it particularly effective in certain applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-5-4-11(8-13(12)18)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZXBIYVKQYGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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